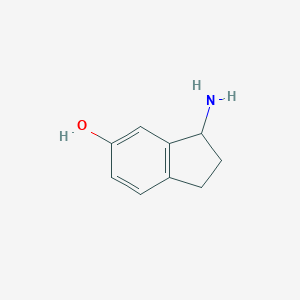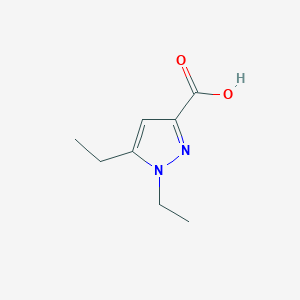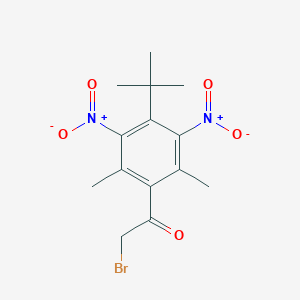![molecular formula C6H10N4O B061910 N-[(2,5-dimethylpyrazol-3-yl)amino]formamide CAS No. 170167-69-8](/img/structure/B61910.png)
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide, also known as DMAPF, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. DMAPF belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide is not fully understood, but it is believed to involve the inhibition of enzymes such as acetylcholinesterase and topoisomerase II, which are involved in important biological processes such as neurotransmission and DNA replication, respectively. N-[(2,5-dimethylpyrazol-3-yl)amino]formamide may also interact with cellular membranes and affect their fluidity and permeability.
Biochemical And Physiological Effects
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has been shown to exhibit various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit acetylcholinesterase activity. In vivo studies have shown that N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using N-[(2,5-dimethylpyrazol-3-yl)amino]formamide in lab experiments is its relatively simple synthesis method and availability. N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can be synthesized in a few steps from commercially available starting materials. Another advantage is its diverse biological activities, which make it a versatile compound for studying various biological processes. However, one limitation is its potential toxicity, which requires careful handling and dosage control.
Future Directions
There are several potential future directions for the research on N-[(2,5-dimethylpyrazol-3-yl)amino]formamide. One direction is the development of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide-based drugs for the treatment of cancer and Alzheimer's disease. Another direction is the synthesis of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide-based materials with tailored properties for various applications such as gas storage, separation, and catalysis. Further studies are also needed to elucidate the mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide and its potential side effects.
Synthesis Methods
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can be synthesized by reacting 2,5-dimethylpyrazole with formamide in the presence of a catalyst such as potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which is then converted to N-[(2,5-dimethylpyrazol-3-yl)amino]formamide. The yield of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In material science, N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis. N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has also been used as a ligand in the synthesis of coordination polymers, which are materials that have potential applications in sensing and catalysis.
properties
CAS RN |
170167-69-8 |
|---|---|
Product Name |
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide |
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide |
InChI |
InChI=1S/C6H10N4O/c1-5-3-6(8-7-4-11)10(2)9-5/h3-4,8H,1-2H3,(H,7,11) |
InChI Key |
AMDFQDNUFDUJHM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NNC=O)C |
Canonical SMILES |
CC1=NN(C(=C1)NNC=O)C |
synonyms |
Hydrazinecarboxaldehyde, 2-(1,3-dimethyl-1H-pyrazol-5-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)](/img/structure/B61843.png)



![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)


